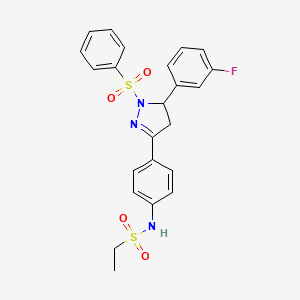

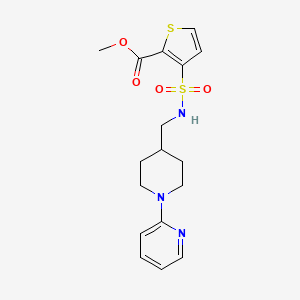

2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Pharmacology: Targeted Protein Degradation

This compound could be utilized in pharmacology for the development of targeted protein degradation strategies. The structural features of the compound suggest that it could serve as a ‘scout’ molecule in fragment-based drug discovery . It may be incorporated into bifunctional molecules like electrophilic PROTACs (PROteolysis TArgeting Chimeras), which are designed to direct specific proteins towards the ubiquitin-proteasome system for degradation .

Medicinal Chemistry: Antiviral Agents

In medicinal chemistry, derivatives of this compound could be synthesized and tested for antiviral properties. Indole derivatives, which share structural similarities, have been reported to exhibit antiviral activities against a range of RNA and DNA viruses . This suggests potential for the compound to be modified and used in the development of new antiviral medications.

Biochemistry: Enzyme Inhibition

The compound’s structure indicates potential use in biochemistry as an enzyme inhibitor. By interacting with specific enzymes’ active sites, it could modulate biological pathways, which is crucial for understanding disease mechanisms and developing therapeutic agents .

Chemical Synthesis: Electrophile in Ligand Discovery

In chemical synthesis, the compound could act as an electrophile in covalent ligand discovery. Its reactive nature allows it to form bonds with nucleophilic sites on target molecules, which is valuable in the synthesis of complex organic compounds .

Biological Research: Molecular Docking Studies

The compound could be used in biological research for molecular docking studies. Its structure could be used to model interactions with biological macromolecules, aiding in the design of compounds with desired biological activities .

Organic Chemistry: Synthon in Drug Development

Finally, in organic chemistry, the compound could serve as a synthon in the development of new drug molecules. Its multifaceted structure provides a versatile starting point for the synthesis of a wide range of pharmacologically active molecules .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been used in fragment-based covalent ligand discovery . These compounds can be incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .

Mode of Action

It’s worth noting that similar compounds have been used as electrophiles in fragment-based covalent ligand discovery . This suggests that the compound may interact with its targets through a covalent bond, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds have been used for targeted protein degradation , which suggests that the compound may affect protein synthesis and degradation pathways.

Result of Action

If the compound is indeed used for targeted protein degradation , it could lead to the reduction or elimination of specific proteins within the cell, potentially altering cellular functions.

properties

IUPAC Name |

2-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-10(2)9-20(18,19)15-12-5-6-13-11(8-12)4-7-14(17)16(13)3/h5-6,8,10,15H,4,7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAPTWSDZSJNIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline hydrochloride](/img/structure/B3007909.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3007910.png)

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2,5-dimethoxyphenethyl)propanamide](/img/structure/B3007911.png)

![2-[(3S,4S)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B3007912.png)

![N-(2-chlorophenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B3007913.png)

![N-[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]-5-fluoro-N,6-dimethylpyrimidin-4-amine](/img/structure/B3007917.png)

![(Z)-13-acetyl-2-(2-hydroxy-5-nitrobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B3007918.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-chloro-2-nitrobenzamide](/img/structure/B3007919.png)

![Tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate;hydrochloride](/img/structure/B3007926.png)